molecular formula C18H22N2O3S2 B2861823 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide CAS No. 1105236-73-4

2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide

Cat. No. B2861823
M. Wt: 378.51
InChI Key: SOWYUPFAPIXNCX-UHFFFAOYSA-N
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Description

2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide, commonly known as TAK-659, is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Scientific Research Applications

Pharmacological Characterization and Therapeutic Potential

Compounds structurally related to 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide have been explored for their pharmacological properties, particularly focusing on their receptor binding affinity and therapeutic potential in treating conditions like depression and addiction. For instance, Grimwood et al. (2011) investigated a novel κ-opioid receptor antagonist with promising antidepressant-like efficacy and potential for treating addiction disorders, demonstrating the role of such compounds in neuropsychopharmacology research (Grimwood et al., 2011).

Anticancer Activity

Research has also delved into the anticancer properties of derivatives, highlighting their potential in oncology. Al-Said et al. (2011) found that some novel thiophene derivatives exhibited better anticancer activity against human breast cancer cell lines than the reference drug Doxorubicin, showcasing the compound's relevance in developing new anticancer therapeutics (Al-Said et al., 2011).

Enzyme Inhibition and Biological Activities

Another area of application involves enzyme inhibition and the exploration of biological activities. Khalid et al. (2014) synthesized a series of derivatives that displayed promising activity against acetylcholinesterase and butyrylcholinesterase, key enzymes related to Alzheimer's disease, illustrating the compounds' potential in addressing neurodegenerative disorders (Khalid et al., 2014).

properties

IUPAC Name

N-(2-methylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-14-7-2-3-9-16(14)19-17(21)13-15-8-4-5-11-20(15)25(22,23)18-10-6-12-24-18/h2-3,6-7,9-10,12,15H,4-5,8,11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWYUPFAPIXNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide

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